molecular formula C6H8F3N3 B1532551 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine CAS No. 1245771-72-5

1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine

Cat. No.: B1532551
CAS No.: 1245771-72-5
M. Wt: 179.14 g/mol
InChI Key: MCIZNEVUACPAGG-UHFFFAOYSA-N
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Description

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is a fluorinated organic compound that features a trifluoropropyl group attached to a pyrazole ring. This compound is of interest due to its unique chemical properties, which include high thermal stability and resistance to oxidation. The presence of fluorine atoms imparts significant hydrophobicity and lipophilicity, making it useful in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine typically involves the reaction of 3,3,3-trifluoropropylamine with a suitable pyrazole derivative. One common method includes the nucleophilic substitution reaction where 3,3,3-trifluoropropylamine reacts with 4-chloropyrazole under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The trifluoropropyl group can participate in nucleophilic substitution reactions, where nucleophiles replace one of the fluorine atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Oxidized derivatives with functional groups such as carboxylic acids or ketones.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing fluorine atoms.

Scientific Research Applications

1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery and development.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties such as high thermal stability and hydrophobicity.

Mechanism of Action

The mechanism of action of 1-(3,3,3-trifluoropropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The trifluoropropyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

    1-(3,3,3-Trifluoropropyl)-1H-pyrazole: Similar structure but lacks the amine group.

    3,3,3-Trifluoropropylamine: Contains the trifluoropropyl group but lacks the pyrazole ring.

    1-(3,3,3-Trifluoropropyl)-1H-pyrazol-5-amine: Similar structure with the amine group at a different position on the pyrazole ring.

Uniqueness: 1-(3,3,3-Trifluoropropyl)-1H-pyrazol-4-amine is unique due to the specific positioning of the trifluoropropyl group and the amine group on the pyrazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-(3,3,3-trifluoropropyl)pyrazol-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)1-2-12-4-5(10)3-11-12/h3-4H,1-2,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCIZNEVUACPAGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCC(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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